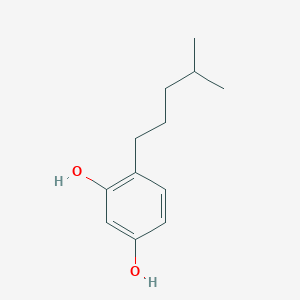

4-(4-Methylpentyl)benzene-1,3-diol

Description

Properties

CAS No. |

116529-93-2 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-(4-methylpentyl)benzene-1,3-diol |

InChI |

InChI=1S/C12H18O2/c1-9(2)4-3-5-10-6-7-11(13)8-12(10)14/h6-9,13-14H,3-5H2,1-2H3 |

InChI Key |

YLNRSZMAMFXDQE-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC1=C(C=C(C=C1)O)O |

Canonical SMILES |

CC(C)CCCC1=C(C=C(C=C1)O)O |

Synonyms |

1-(2,4-Dihydroxyphenyl)-4-methylpentane |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

4-(4-Methylpentyl)benzene-1,3-diol has been studied for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals effectively, thus contributing to formulations aimed at reducing oxidative damage in cells.

Case Study: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various phenolic compounds, including this compound. The findings revealed that it exhibited a significant reduction in oxidative stress markers in vitro, suggesting its potential use in therapeutic applications targeting oxidative stress-related conditions.

Material Science Applications

Complexing Agents

Research indicates that derivatives of this compound can serve as complexing agents for metal ions. This application is particularly relevant in processes such as wastewater treatment and metal recovery.

Case Study: Metal Ion Complexation

In a study focused on ligand systems for metal ion removal from solutions, the effectiveness of phenolic compounds as complexing agents was demonstrated. The findings suggested that modifications to the side chains of these compounds could enhance their selectivity and binding strength towards specific cations .

Comparison with Similar Compounds

The following analysis compares 4-(4-Methylpentyl)benzene-1,3-diol with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Alkyl-Substituted Analogues

Key Insights :

- Branching vs. Chain Length : Branched alkyl chains (e.g., 4-methylpentyl) may improve metabolic stability compared to linear chains (e.g., heptyl in C7) .

- Antimicrobial Activity : Azo derivatives with isopentyloxy groups (4i) demonstrate exceptional Gram-positive antibacterial activity, suggesting that branching and electron-rich substituents enhance target binding .

Heterocyclic Derivatives

Key Insights :

- Tautomerism and Fluorescence : Thiadiazole-substituted derivatives (e.g., NTBD) show solvent-dependent fluorescence, critical for biosensing applications .

- Enzymatic Inhibition: Bulky heterocycles (e.g., benzothiazole) enhance inhibitory potency against enzymes like xanthine oxidase or aminopeptidases .

Azo and Nitro Derivatives

Key Insights :

- Electron-Withdrawing Groups : Nitro and chloro substituents improve redox activity and binding to inflammatory targets (e.g., NLRP3) .

- pH Sensitivity : Azo derivatives serve as tunable acid-base indicators in biomedical imaging .

Hydrophobic and Hydrophilic Substituents

Key Insights :

- Solubility Modulation : Polar substituents (e.g., hydroxy-tetrahydro-pyran) improve water solubility, whereas thiopyranyl groups balance hydrophobicity .

Preparation Methods

Reaction Mechanism

The most viable pathway for synthesizing 4-(4-Methylpentyl)benzene-1,3-diol involves a two-step process: Friedel-Crafts acylation followed by ketone reduction . This approach, adapted from solvent-free methodologies, begins with resorcinol and 4-methylpentanoic acid. Zinc chloride catalyzes the acylation, directing the acyl group to the 4-position of resorcinol due to its electron-donating hydroxyl groups. The resultant 4-(4-methylpentanoyl)benzene-1,3-diol undergoes reduction using triethylsilane (EtSiH) in trifluoroacetic acid (TFA), cleaving the carbonyl group to yield the alkyl chain.

Optimization of Reaction Conditions

Key parameters for the acylation step include:

-

Temperature : 80–120°C (optimal at 100°C to balance conversion and byproduct formation).

-

Catalyst Loading : Stoichiometric zinc chloride (1.3 equivalents relative to resorcinol).

-

Solvent System : Solvent-free conditions minimize waste and enhance atom economy.

For reduction, TFA serves dual roles as solvent and proton donor, enabling efficient hydride transfer from EtSiH. The reaction proceeds at 60°C, achieving full conversion within 12–24 hours.

Yield and Purity

In a representative synthesis of 4-n-butylresorcinol (analogous to the target compound), this method achieved a 79.6% overall yield with >99% purity after recrystallization. Scaling this to this compound would require substituting butyric acid with 4-methylpentanoic acid, though the latter’s commercial availability may necessitate custom synthesis.

Alternative Synthetic Routes

Direct Alkylation Using Alkyl Halides

Traditional alkylation of resorcinol with 4-methylpentyl halides faces challenges in regioselectivity and over-alkylation. However, microwave-assisted reactions or phase-transfer catalysis could improve efficiency. For example, employing potassium carbonate in dimethylformamide (DMF) at 150°C facilitates C-alkylation, but competing O-alkylation remains a concern.

Diazonium Salt Hydrolysis

Adapting methods from 4-methylresorcinol synthesis, a diazonium intermediate could theoretically be hydrolyzed to introduce the alkyl group. However, this route requires synthesizing a 4-amino precursor with the 4-methylpentyl moiety, which is synthetically cumbersome and low-yielding compared to acylation-reduction.

Industrial-Scale Considerations

Solvent-Free Advantages

The solvent-free acylation-reduction method eliminates volatile organic compound (VOC) emissions and simplifies waste management. Industrial reactors must use glass or Teflon linings to prevent metal-catalyzed side reactions, as seen in 4-methylresorcinol production.

Catalyst Recovery

Zinc chloride, while effective, poses challenges in recovery and recycling. Emerging ionic liquid catalysts or immobilized Lewis acids could enhance sustainability.

Comparative Analysis of Methods

Q & A

Basic: What are the common synthetic routes for 4-(4-Methylpentyl)benzene-1,3-diol and its structural analogs?

Answer:

The compound and its analogs are typically synthesized via condensation reactions between resorcinol (benzene-1,3-diol) and aldehydes. For example, 4-(1-methoxypropyl)benzene-1,3-diol derivatives are formed by reacting resorcinol with propanal under reflux for 48–72 hours, followed by purification using hexane-diethyl ether gradients . Key variables include reaction time, temperature, and aldehyde chain length. Structural analogs with varying alkyl or aryl substituents can be synthesized by altering the aldehyde precursor (e.g., pentanal yields 4-(1-methoxypentyl) derivatives) .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound derivatives?

Answer:

Optimization involves systematic variation of:

- Reaction time : Longer heating (e.g., 72 hours for pentanal vs. 48 hours for propanal) improves yields for bulkier aldehydes .

- Solvent polarity : Hexane-diethyl ether mixtures (e.g., 3:1) enhance separation of polar intermediates during column chromatography .

- Catalyst selection : Acidic or basic catalysts (not explicitly mentioned in evidence) could be tested to accelerate condensation.

- Temperature control : Moderate reflux temperatures prevent decomposition of thermally labile intermediates.

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

- Electrochemical methods : Differential pulse polarography (DPP) optimizes metal ion detection via complexation, as demonstrated for nickel(II) analysis using a benzene-1,3-diol derivative at pH 4.0 .

- Chromatography : HPLC with hexane-diethyl ether eluents isolates derivatives based on retention times (e.g., 18–20 minutes for resorcinol-aldehyde adducts) .

- Spectroscopy : Fluorescence studies (e.g., excitation/emission profiles) reveal aggregation-dependent spectral shifts in thiadiazol-substituted analogs .

Advanced: How do molecular aggregation and substituent positions affect the fluorescence properties of benzene-1,3-diol derivatives?

Answer:

Fluorescence intensity and wavelength depend on:

- Substituent electron-withdrawing/donating effects : Amino groups at the thiadiazol-2-yl position (e.g., 4-(5-methylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diol) enhance fluorescence via extended conjugation .

- Aggregation states : Molecular stacking in concentrated solutions quenches fluorescence, while monomeric forms in dilute solutions (1.2 × 10⁻⁶ M) exhibit stronger emission .

- Solvent polarity : Polar solvents stabilize excited states, altering Stokes shifts .

Basic: What safety precautions are recommended when handling benzene-1,3-diol derivatives?

Answer:

- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid dermal contact .

- Ventilation : Work in a fume hood to prevent inhalation of volatile byproducts .

- Waste disposal : Follow institutional guidelines for phenolic compounds, as some derivatives may exhibit toxicity or environmental persistence .

Advanced: How can differential pulse polarography (DPP) be optimized for trace metal analysis using benzene-1,3-diol complexes?

Answer:

Key parameters include:

- pH adjustment : Acetate buffer (pH 4.0) stabilizes the nickel(II)-complex and minimizes interference from hydrolyzed metal species .

- Pulse amplitude/scan rate : Higher amplitudes (e.g., 50 mV) improve sensitivity for low-concentration analytes (0.05–42 µg mL⁻¹) .

- Solvent extraction : Pre-concentration of the metal complex in chloroform enhances detection limits .

- Interference mitigation : Masking agents (e.g., EDTA) suppress competing ions like Fe³⁺ or Cu²⁺ during analysis .

Basic: What structural features influence the antimicrobial activity of benzene-1,3-diol derivatives?

Answer:

- Alkyl chain length : Longer chains (e.g., pentyl vs. methyl) enhance lipophilicity, improving membrane penetration in Gram-positive bacteria .

- Substituent electronegativity : Electron-withdrawing groups (e.g., -NO₂) reduce activity, while hydroxyl groups maintain resonance stabilization critical for binding .

- MIC correlations : Derivatives with MIC values ≤16 mg mL⁻¹ (e.g., 4'-Hydroxyazobenzene) show promise against S. aureus .

Advanced: How can contradictory MIC data for structurally similar benzene-1,3-diol analogs be resolved?

Answer:

- Strain-specific variability : Test activity against a broader panel of clinical isolates to account for resistance mechanisms .

- Biofilm assays : Evaluate antibiofilm efficacy (e.g., crystal violet staining) alongside MICs, as biofilm-forming strains may exhibit higher tolerance .

- Synergistic studies : Combine derivatives with antibiotics (e.g., β-lactams) to identify potentiating effects not evident in standalone MIC tests .

Basic: How are benzene-1,3-diol derivatives used in environmental monitoring?

Answer:

- Metal ion sensors : Derivatives like 4-(2-hydroxyphenylethamino)benzene-1,3-diol act as selective chelators for nickel(II) in biological and environmental samples .

- Flow injection analysis (FIA) : Integrated systems automate detection of heavy metals (e.g., Pb²⁺) using diazenyl-substituted derivatives as chromogenic reagents .

Advanced: What computational methods support the design of bioactive benzene-1,3-diol derivatives?

Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthesis of derivatives with enhanced redox activity .

- Molecular docking : Simulate interactions with target proteins (e.g., estrogen receptors) to prioritize candidates for in vitro testing .

- QSAR models : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity data to optimize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.